Ethyl 8-chloroquinoline-6-carboxylate
Description
Properties
CAS No. |
916812-09-4 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 8-chloroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2H2,1H3 |
InChI Key |
FYMPYWUKGBBZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of Ethyl 8-chloroquinoline-6-carboxylate: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 8-chloroquinoline-6-carboxylate, a quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a vast array of pharmacologically active compounds, and a thorough understanding of their structural and electronic properties is paramount for the rational design of new therapeutic agents and functional materials.[1] This document serves as a technical resource, offering predicted spectroscopic data based on established principles and analysis of analogous structures, designed to guide researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of Ethyl 8-chloroquinoline-6-carboxylate, with the IUPAC numbering convention for the quinoline ring and lettering for the ethyl ester protons, is presented below. This convention will be used throughout this guide for unambiguous assignment of signals.
Caption: Molecular structure and numbering of Ethyl 8-chloroquinoline-6-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing information on the electronic environment of each proton.[2]
Experimental Protocol: Data Acquisition
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural interpretation.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz | 1H |
| H-4 | 8.2 - 8.4 | dd | J = 8.4, 1.7 Hz | 1H |
| H-5 | 8.1 - 8.3 | d | J = 1.5 Hz | 1H |
| H-7 | 7.8 - 8.0 | d | J = 1.5 Hz | 1H |
| H-3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 Hz | 1H |
| Ha | 4.4 - 4.6 | q | J = 7.1 Hz | 2H |
| Hb | 1.4 - 1.6 | t | J = 7.1 Hz | 3H |
Interpretation and Rationale
The predicted chemical shifts are based on the fundamental spectrum of quinoline and the anticipated electronic effects of the chloro and ethyl carboxylate substituents.[3]
-
Aromatic Protons (H-2 to H-7): The protons on the quinoline core are found in the characteristic aromatic region (7.5-9.1 ppm).
-
H-2 and H-4: These protons are adjacent to the electronegative nitrogen atom, causing them to be significantly deshielded and appear furthest downfield.[3] Their doublet of doublets (dd) splitting pattern arises from coupling to H-3 and a longer-range W-coupling to each other.
-
H-3: This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets.
-
H-5 and H-7: These protons are on the carbocyclic ring. The ethyl carboxylate group at C-6 is electron-withdrawing, which deshields the ortho protons H-5 and H-7, shifting them downfield. They appear as doublets due to small meta-coupling to each other.
-
Effect of C-8 Chlorine: The chlorine atom at C-8 exerts an inductive withdrawing effect, which would typically deshield adjacent protons. However, its resonance-donating effect and influence on the ring current can lead to complex shifts.[4] The primary effect here is the deshielding of H-7.
-
-
Ethyl Ester Protons (Ha, Hb): This group displays a classic ethyl pattern.[5][6]
-
Ha (CH₂): The methylene protons are directly attached to the ester oxygen, which deshields them to ~4.5 ppm. They are split into a quartet (q) by the three adjacent methyl protons (n+1 = 3+1 = 4).
-
Hb (CH₃): The terminal methyl protons are in a standard aliphatic environment but are slightly deshielded by the nearby ester group. They appear as a triplet (t) due to coupling with the two methylene protons (n+1 = 2+1 = 3).
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the molecular framework.[2]
Experimental Protocol
The protocol for ¹³C NMR is similar to ¹H NMR, but typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in singlets for each carbon.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | 165.5 - 167.5 |
| C-2 | 150.0 - 152.0 |
| C-4 | 148.0 - 150.0 |
| C-8a | 146.0 - 148.0 |
| C-8 | 138.0 - 140.0 |
| C-6 | 135.0 - 137.0 |
| C-4a | 128.0 - 130.0 |
| C-5 | 126.0 - 128.0 |
| C-7 | 124.0 - 126.0 |
| C-3 | 121.0 - 123.0 |
| CH₂ (Ha) | 61.0 - 63.0 |
| CH₃ (Hb) | 14.0 - 15.0 |
Interpretation and Rationale
The predicted shifts are derived from the known values for quinoline and established substituent chemical shift (SCS) effects.[7][8]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield, in the typical range for esters.
-
Aromatic Carbons (C-2 to C-8a):
-
Carbons adjacent to nitrogen (C-2, C-8a) and the other carbon of the pyridine ring (C-4) are generally found downfield.[8]
-
C-8 and C-6: These are the ipso-carbons directly attached to the substituents. The chloro-substituted C-8 and the carboxyl-substituted C-6 are expected to be significantly deshielded.[9]
-
The remaining carbons (C-3, C-4a, C-5, C-7) are assigned based on their positions relative to the nitrogen and the two electron-withdrawing substituents.
-
-
Ethyl Ester Carbons (CH₂, CH₃):
-
The methylene carbon (CH₂) is attached to oxygen and is deshielded to the ~62 ppm region.
-
The methyl carbon (CH₃) is in a typical aliphatic environment and appears upfield around 14.5 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Experimental Protocol: KBr Pellet Method
Caption: Workflow for preparing a KBr pellet for IR analysis.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (ethyl) | Medium |
| 1730 - 1715 | C=O Stretch (Aromatic Ester) | Strong |
| 1610 - 1570 | Quinoline Ring C=C & C=N Stretches | Medium |
| 1480 - 1450 | Quinoline Ring C=C & C=N Stretches | Medium |
| 1300 - 1200 | Asymmetric C-O-C Stretch (Ester) | Strong |
| 1150 - 1050 | Symmetric C-O-C Stretch (Ester) | Strong |
| 850 - 750 | C-Cl Stretch | Weak-Medium |
| 900 - 800 | Aromatic C-H Out-of-Plane Bending | Strong |
Interpretation and Rationale
-
C=O Ester Stretch: The most prominent peak will be the strong C=O stretch. Because the ester is conjugated with the quinoline ring, its frequency is lowered to the 1715-1730 cm⁻¹ range compared to a saturated ester.[10][11]
-
C-O Ester Stretches: Esters characteristically show two strong C-O stretching bands, often referred to as the "Rule of Three" along with the C=O peak.[12] These are expected in the 1300-1050 cm⁻¹ region.
-
Quinoline Ring: The aromatic C=C and C=N skeletal vibrations appear as a series of bands in the 1610-1450 cm⁻¹ region.[13][14] The aromatic C-H stretches are seen just above 3000 cm⁻¹.
-
C-H Bending: Strong absorptions in the 900-800 cm⁻¹ region are due to out-of-plane C-H bending. The specific pattern can sometimes provide clues about the substitution pattern on the aromatic rings.[13]
-
C-Cl Stretch: The carbon-chlorine stretch is typically found in the fingerprint region and can be weak and difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Experimental Protocol: Electron Ionization (EI)
For EI-MS, the sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (~70 eV). This process creates a molecular ion (M⁺·) which then undergoes fragmentation. The spectrometer separates and detects these ions based on their m/z ratio.
Predicted Key Fragment Ions (EI-MS)
The molecular formula is C₁₂H₁₀ClNO₂. The exact mass will depend on the isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The nominal molecular weight is 235 for ³⁵Cl and 237 for ³⁷Cl.
| m/z Value | Predicted Fragment Ion | Interpretation |
| 237 / 235 | [M+2]⁺· / [M]⁺· | Molecular ions (³⁷Cl / ³⁵Cl isotopes, ~1:3 ratio) |
| 207 / 205 | [M - C₂H₄]⁺· | Loss of ethylene via McLafferty rearrangement |
| 192 / 190 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 164 / 162 | [M - CO₂CH₂CH₃]⁺ | Loss of the ethyl carboxylate group |
| 200 | [M - Cl]⁺ | Loss of a chlorine radical |
| 135 | [M - Cl - CO₂CH₂CH₃]⁺ | Subsequent loss of the ester group after Cl loss |
Interpretation and Fragmentation Pathways
The presence of chlorine will be immediately evident from the characteristic M⁺· and M+2 isotopic pattern with a ~3:1 intensity ratio.[15]
Caption: Predicted major fragmentation pathways for Ethyl 8-chloroquinoline-6-carboxylate in EI-MS.
-
Molecular Ion (m/z 235 & 237): The presence of these two peaks in a 3:1 ratio is a definitive indicator of a monochlorinated compound.[15][16]
-
Loss of Ethoxy Radical (m/z 190 & 192): A common fragmentation for ethyl esters is the alpha-cleavage to lose the -•OCH₂CH₃ radical.
-
McLafferty Rearrangement (m/z 205 & 207): The ethyl ester can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da).[17]
-
Loss of Chlorine (m/z 200): Cleavage of the C-Cl bond results in the loss of a chlorine radical.[15]
-
Quinoline Ring Fragmentation: Further fragmentation can involve the characteristic loss of HCN (27 Da) from the quinoline ring fragments, a common pathway for nitrogen heterocycles.[18][19]
Conclusion
This guide provides a predictive but comprehensive spectroscopic framework for Ethyl 8-chloroquinoline-6-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while not experimentally derived for this specific molecule, are based on robust, well-established principles of spectroscopy and analysis of closely related structures. This information is intended to empower researchers in drug discovery and materials science to confidently identify, characterize, and utilize this compound in their work. The detailed methodologies and interpretations serve as a practical reference for experimental design and data analysis.
References
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Retrieved from [Link]
-
Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (n.d.). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
- Australian Journal of Chemistry. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. 29(7), 1449-1456.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectrum of Ethyl ester (A) and soap (B). Retrieved from [Link]
-
Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]
-
Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]
-
Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
-
Wu, Y., et al. (2020). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry. Retrieved from [Link]
-
BASS. (2025). Proof of Concept - predicting ethyl esters in olive oil using IR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectra of oxygenated quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]
-
NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
- Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Heterocyclic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society, 2942.
-
ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N).... Retrieved from [Link]
-
Liu, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
- Journal of Chemical Education. (2000).
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Wisconsin-Platteville. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
ResearchGate. (2026). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]
-
National Institutes of Health. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]
-
Reddit. (2021). What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. reddit.com [reddit.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chempap.org [chempap.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Biological potential of substituted chloroquinolines
An In-Depth Technical Guide to the Biological Potential of Substituted Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry.[1][2] The introduction of a chlorine atom onto this scaffold, creating chloroquinoline, significantly enhances its chemical reactivity and biological activity, making it a "privileged structure" in drug discovery.[3] Historically recognized for the profound impact of its derivative, chloroquine, in combating malaria, the biological repertoire of substituted chloroquinolines has expanded dramatically.[4][5] These compounds are now investigated for a wide array of therapeutic applications, including oncology, virology, microbiology, and neurodegenerative diseases.[1][6][7] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the biological potential of this versatile class of molecules. We synthesize field-proven insights and authoritative data to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.
The Chloroquinoline Core: A Gateway to Diverse Bioactivity
The chloroquinoline ring system is a versatile starting point for synthesizing a vast library of derivatives. The chlorine atom, typically at positions 2, 4, or 7, serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[8][9][10] This allows for the strategic introduction of various side chains and functional groups, profoundly influencing the molecule's physicochemical properties and biological targets.
General Synthesis Strategy: Nucleophilic Aromatic Substitution
A common and effective method for creating novel chloroquinoline analogues involves the nucleophilic substitution of a chlorine atom on a dichloroquinoline precursor, such as 4,7-dichloroquinoline. The C4 position is particularly reactive to this type of substitution.[8]
Caption: General workflow for synthesizing substituted 4-amino-7-chloroquinolines.
Rationale for Experimental Choice: Using 4,7-dichloroquinoline as a starting material is highly advantageous. The differential reactivity of the chlorine atoms at the C4 and C7 positions allows for regioselective substitution. The C4 chlorine is more susceptible to nucleophilic attack, enabling the selective introduction of a side chain at this position, which is crucial for the biological activity of many analogues, including the classic antimalarial chloroquine.[8]
Anticancer Potential: Targeting Cellular Survival Mechanisms
Substituted quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines through multiple mechanisms.[1][11] The chloroquinoline scaffold, in particular, is central to compounds that disrupt fundamental cellular processes like autophagy and key signaling pathways.[6][12]
Mechanism of Action: Autophagy Inhibition
A primary mechanism underlying the anticancer effects of many chloroquinolines, including chloroquine (CQ) and hydroxychloroquine (HCQ), is the inhibition of autophagy.[5][12][13] Autophagy is a cellular recycling process that cancer cells often exploit to survive in nutrient-poor tumor microenvironments.[14]
Chloroquine and its derivatives are weak bases that accumulate in the acidic environment of lysosomes.[15][16] This accumulation raises the lysosomal pH, inhibiting the acid-dependent hydrolases that are essential for the degradation of autophagic cargo. Furthermore, CQ can impair the fusion of autophagosomes with lysosomes, leading to the accumulation of non-functional autophagosomes and ultimately, cell death.[15][17]
Caption: Chloroquinoline's mechanism of autophagy inhibition in cancer cells.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of chloroquinoline derivatives can be significantly modulated by altering the substituents.
-
Side Chain: The nature of the side chain at the 4-amino position is critical. Incorporating moieties like benzenesulfonamide can enhance cytotoxic activity.[3][18]
-
Hybridization: Creating hybrid molecules by combining the chloroquinoline core with other known anticancer pharmacophores has proven to be a successful strategy.[6] For example, hybrids with doxorubicin have shown potent activity.[14]
-
Triazole Functionality: The introduction of substituted triazoles into the side chain of chloroquine analogues has yielded compounds with significantly greater potency as autophagy inhibitors and antiproliferative agents compared to chloroquine itself.[19][20]
| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference |
| Benzenesulfonamide Hybrids | PI3K Inhibition | Compound 17 was most active against HeLa and MDA-MB231 cells. | [3][18] |
| 7-Chloroquinoline Hydrazones | Broad Cytotoxicity | Exhibited submicromolar activity on a large panel of cell lines from nine tumor types. | [11] |
| Triazole-functionalized Analogues | Autophagy Inhibition | Compound EAD1 was ~8-fold more potent than CQ in BxPC3 pancreatic cancer cells. | [19] |
| Dimeric CQ Analogue (Lys05) | Autophagy Inhibition | Inhibited glioma, melanoma, and colon cancer cells with IC50s of 3.6 to 6 µM. | [20] |
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of substituted chloroquinolines on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MDA-MB-231) to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of approximately 5x10³ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the test chloroquinoline derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Controls: Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin). Also include wells with untreated cells.
-
Incubate the plates for an additional 48-72 hours.[3]
-
-
MTT Assay and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Antimalarial Activity: The Historical Bedrock
The 4-amino-7-chloroquinoline scaffold is synonymous with antimalarial therapy due to the historic success of chloroquine.[4] While resistance is now widespread, this chemical class remains a vital template for designing new agents that can overcome it.[4][21]
Mechanism of Action
During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin in its digestive vacuole. This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin. Chloroquine, as a weak base, accumulates in the acidic digestive vacuole and is thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and parasite death.[22]
Structure-Activity Relationship (SAR) for Antimalarial Activity
Decades of research have established a clear SAR for 4-aminoquinolines.[22]
-
C7-Chloro Group: The 7-chloro group is essential for optimal activity. Replacing it with an electron-donating group like a methyl group results in a complete loss of potency.[22]
-
4-Amino Side Chain: A flexible diaminoalkyl side chain at the C4 position is critical. The length and basicity of this chain are key determinants of activity and the ability to overcome chloroquine resistance.[4]
-
Quinoline Ring: Substitutions at other positions on the quinoline ring, such as C3 or C8, generally lead to a loss of activity.[22]
Newer strategies involve creating hybrid molecules that combine the 7-chloroquinoline pharmacophore with other moieties, such as arylsulfonamides or triazoles, to develop compounds with dual mechanisms of action.[23]
Antimicrobial and Antiviral Potential
The biological activity of substituted chloroquinolines extends to bacteria, fungi, and viruses.
Antibacterial and Antifungal Activity
Certain chloroquinoline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[24] The mechanism for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Molecular hybridization, combining the chloroquinoline scaffold with other antimicrobial motifs like thiazolines, has yielded compounds with moderate to excellent activity.[25][26]
Table: Antibacterial Activity of Selected Chloroquinoline Derivatives [27][28]
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Compound 5 | S. aureus | 11.00 ± 0.03 |
| Compound 5 | P. aeruginosa | 11.00 ± 0.03 |
| Compound 6 | E. coli | 11.00 ± 0.04 |
| Compound 8 | E. coli | 12.00 ± 0.00 |
Antiviral Activity
Chloroquine's ability to increase the pH of endosomes has been explored as a mechanism to inhibit the entry of pH-dependent viruses.[1] This prevents the conformational changes in viral proteins required for fusion with the host cell membrane.[1] While its clinical efficacy against viruses like SARS-CoV-2 has been debated, the scaffold remains of interest.[29] Recent research has shown that novel chloroquinoline derivatives, such as a paulownin triazole-chloroquinoline hybrid, can exhibit potent and selective activity against viruses like the Chikungunya virus (CHIKV) by inhibiting viral replication.[30][31]
Emerging Applications: Neurodegenerative Diseases
A fascinating and emerging area of research is the potential of 4-amino-7-chloroquinoline derivatives in treating neurodegenerative disorders like Parkinson's disease (PD).[7][32]
Mechanism: Certain compounds with this scaffold, including amodiaquine and chloroquine, have been identified as synthetic agonists of the nuclear receptor NR4A2 (also known as Nurr1).[7] NR4A2 is a critical transcription factor for the development and maintenance of midbrain dopamine neurons, the cells that are progressively lost in PD.[32] By activating NR4A2, these compounds can protect dopamine neurons from inflammation-induced death. This suggests that the 4-amino-7-chloroquinoline structure is a critical SAR for activating this neuroprotective pathway, providing a framework for developing novel therapeutics for PD.[7]
Conclusion and Future Directions
The substituted chloroquinoline scaffold is far more than the basis for an old antimalarial drug; it is a dynamic and highly adaptable platform for modern drug discovery. Its synthetic tractability allows for the creation of diverse molecular architectures targeting a wide range of diseases. The core mechanisms, from disrupting lysosomal function in cancer to inhibiting heme polymerization in malaria and modulating nuclear receptors in neurons, highlight its versatility.
Future research will likely focus on:
-
Multi-target Ligands: Designing hybrid molecules that can simultaneously engage multiple biological targets to achieve synergistic effects and overcome drug resistance.
-
Targeted Delivery: Utilizing nanotechnology to improve the delivery of chloroquinoline derivatives to specific tissues (e.g., tumors), thereby enhancing efficacy and reducing systemic toxicity.[14][29]
-
Exploring New Therapeutic Areas: Systematically screening chloroquinoline libraries against a wider range of targets, including those involved in inflammatory and metabolic diseases.
By leveraging a deep understanding of the structure-activity relationships and mechanisms of action detailed in this guide, researchers are well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- Title: Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products Source: RSC Advances URL
-
Title: Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking Source: PubMed Central URL: [Link]
-
Title: Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain Source: PubMed Central URL: [Link]
-
Title: 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones Source: PubMed Central URL: [Link]
-
Title: In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives Source: Annex Publishers URL: [Link]
-
Title: Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: New Synthesis of Chloroquinoline Derivatives as Anti- Cancer Agents Source: ResearchGate URL: [Link]
-
Title: A Review On Substitution Quinoline Derivatives and its Biological Activity Source: International Journal of Research in Engineering, Science and Management URL: [Link]
-
Title: Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles Source: Taylor & Francis Online URL: [Link]
-
Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Taylor & Francis Online URL: [Link]
-
Title: Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry Source: YouTube URL: [Link]
-
Title: Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs Source: Semantic Scholar URL: [Link]
-
Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines Source: PubMed Central URL: [Link]
-
Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: MDPI URL: [Link]
-
Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]
-
Title: The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines Source: MDPI URL: [Link]
-
Title: Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs Source: ProQuest URL: [Link]
-
Title: Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent Source: Journal of the Korean Chemical Society URL: [Link]
-
Title: Chloroquine against malaria, cancers and viral diseases Source: PubMed Central URL: [Link]
-
Title: Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues Source: PubMed Central URL: [Link]
-
Title: Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus Source: Oxford Academic URL: [Link]
-
Title: Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells Source: PubMed Central URL: [Link]
-
Title: Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment Source: MDPI URL: [Link]
-
Title: Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways Source: PubMed Central URL: [Link]
-
Title: Synthesis and biological activities of new substituted thiazoline-quinoline derivatives Source: PubMed URL: [Link]
-
Title: Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities Source: MDPI URL: [Link]
-
Title: Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells Source: ACS Publications URL: [Link]
-
Title: Synthesis and biological activities of new substituted thiazoline-quinoline derivatives Source: Europe PMC URL: [Link]
-
Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]
-
Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine Source: MDPI URL: [Link]
-
Title: 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery Source: PubMed Central URL: [Link]
-
Title: Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents Source: PubMed Central URL: [Link]
-
Title: 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery Source: Taylor & Francis Online URL: [Link]
-
Title: Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy Source: Wiley Online Library URL: [Link]
-
Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]
-
Title: Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion Source: PubMed Central URL: [Link]
-
Title: Paulownin Triazole-Chloroquinoline Derivative: A Promising Antiviral Candidate Against Chikungunya Virus. Source: Open Source Pharma Foundation URL: [Link]
-
Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: PubMed Central URL: [Link]
-
Title: Chloroquine, the Coronavirus Crisis, and Neurodegeneration: A Perspective Source: Frontiers in Immunology URL: [Link]
-
Title: Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor Source: PubMed Central URL: [Link]
-
Title: Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus Source: PubMed URL: [Link]
-
Title: Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism Source: PubMed URL: [Link]
-
Title: Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases Source: Walsh Medical Media URL: [Link]
-
Title: Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Chloroquine, the Coronavirus Crisis, and Neurodegeneration: A Perspective [frontiersin.org]
- 17. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines [mdpi.com]
- 24. annexpublishers.com [annexpublishers.com]
- 25. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 29. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 8-chloroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Physicochemical Landscape of a Key Quinoline Intermediate
Ethyl 8-chloroquinoline-6-carboxylate is a crucial heterocyclic compound, belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest to medicinal and synthetic chemists due to their wide range of biological and pharmacological activities, serving as foundational scaffolds in the development of new therapeutic agents.[1][2] The physicochemical properties of such intermediates, particularly their solubility and stability, are paramount considerations that dictate their handling, formulation, and ultimate viability in drug discovery and development pipelines.
This technical guide provides a comprehensive overview of the critical solubility and stability aspects of Ethyl 8-chloroquinoline-6-carboxylate. In the absence of extensive publicly available data for this specific molecule, this document synthesizes information from closely related quinoline analogues and established scientific principles to offer a robust framework for its characterization. We will delve into the theoretical underpinnings of its expected behavior in various solvent systems and under diverse environmental stressors. More importantly, this guide furnishes detailed, field-proven experimental protocols to empower researchers to generate precise and reliable data, ensuring the seamless progression of their research and development endeavors.
I. Solubility Profile: From Theoretical Predictions to Practical Determination
The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability and formulation feasibility.[3][4] The "like dissolves like" principle is a fundamental concept in predicting solubility, where the polarity of the solute and the solvent are key factors.[5][6] Quinoline, the parent structure, is slightly soluble in cold water but readily dissolves in hot water and most organic solvents.[6] The introduction of a chloro group and an ethyl carboxylate ester moiety to the quinoline scaffold will undoubtedly influence its solubility characteristics.
Based on the structure of Ethyl 8-chloroquinoline-6-carboxylate, we can anticipate a relatively non-polar character, suggesting good solubility in a range of organic solvents and limited aqueous solubility. For a structurally similar compound, Ethyl 6-chloroquinoline-3-carboxylate, the predicted water solubility is extremely low, in the range of 1.93e-4 to 2.30e-4 g/L, with a LogKow (octanol-water partition coefficient) of 2.66, indicating its lipophilic nature.[7]
Table 1: Predicted Solubility of Ethyl 8-chloroquinoline-6-carboxylate in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The hydrophobic quinoline ring and chloro substituent, coupled with the non-polar ethyl group of the ester, are expected to limit interactions with polar water molecules. |
| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the nitrogen of the quinoline ring and the carbonyl oxygen of the ester. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. |
| Acetone | Soluble | This polar aprotic solvent can act as a hydrogen bond acceptor for any potential interactions and its overall polarity is compatible with the solute. |
| Dichloromethane (DCM) | Very Soluble | A non-polar aprotic solvent that is expected to effectively solvate the largely non-polar molecule. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of both polar and non-polar compounds.[8] |
| Ethyl Acetate | Soluble | A moderately polar solvent that should readily dissolve the compound due to structural similarities (ester group). |
| Hexanes | Sparingly Soluble to Insoluble | These non-polar hydrocarbon solvents may not be sufficiently polar to disrupt the crystal lattice of the solid compound. |
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3][9]
Objective: To determine the equilibrium concentration of Ethyl 8-chloroquinoline-6-carboxylate in a specific solvent at a controlled temperature.
Materials:
-
Ethyl 8-chloroquinoline-6-carboxylate (solid)
-
Selected solvents (e.g., water, pH 7.4 phosphate buffer, methanol, ethanol, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid Ethyl 8-chloroquinoline-6-carboxylate to a series of vials, each containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[9]
-
Sample Collection and Preparation:
-
Stop the shaker and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A reversed-phase C18 column is often suitable for quinoline derivatives, with UV detection at an appropriate wavelength.[10]
-
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
II. Stability Profile: Assessing the Compound's Resilience
Understanding the chemical stability of Ethyl 8-chloroquinoline-6-carboxylate is crucial for establishing appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products.[11][12] The primary degradation pathways for quinoline derivatives often involve hydrolysis, photolysis, and oxidation.[10][13]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a molecule by exposing it to conditions more severe than those used in accelerated stability testing.[14][15] These studies help to identify potential degradation products and develop stability-indicating analytical methods.[14] The typical stress conditions include:
-
Acidic and Basic Hydrolysis: The ester functional group in Ethyl 8-chloroquinoline-6-carboxylate is susceptible to hydrolysis, which can be catalyzed by both acid and base. This would lead to the formation of 8-chloroquinoline-6-carboxylic acid and ethanol.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photostability: Exposure to light, particularly UV radiation, can induce photodegradation in quinoline-containing compounds.[10][13]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of Ethyl 8-chloroquinoline-6-carboxylate under various stress conditions.
Materials:
-
Ethyl 8-chloroquinoline-6-carboxylate
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Methanol or other suitable organic solvent
-
Water bath or oven for thermal stress
-
Photostability chamber with controlled light and UV exposure
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare stock solutions of Ethyl 8-chloroquinoline-6-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of hydrochloric acid solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of sodium hydroxide solution. Keep the mixture at room temperature or heat gently for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Store a solution of the compound, as well as the solid compound, in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose a solution of the compound, as well as the solid compound, to light in a photostability chamber according to ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products. Calculate the percentage of degradation for each stress condition.
III. Formal Stability Testing: Adhering to Regulatory Standards
Formal stability testing is conducted under specific storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish a re-test period for a drug substance or a shelf-life for a drug product.[11][16][17]
Table 2: Recommended Storage Conditions for Formal Stability Studies (ICH Q1A(R2))
| Study | Storage Condition | Minimum Time Period at Submission |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol for Formal Stability Studies
Objective: To evaluate the long-term stability of Ethyl 8-chloroquinoline-6-carboxylate under ICH-recommended conditions.
Procedure:
-
Batch Selection: Use at least three primary batches of the compound manufactured by a process that simulates the final production method.[11]
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[17]
-
Storage: Place the samples in stability chambers maintained at the long-term, intermediate, and accelerated storage conditions.
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
Analytical Tests: At each time point, perform a battery of tests to assess the quality of the substance, which should include:
-
Appearance
-
Assay (e.g., by HPLC)
-
Degradation products/impurities (e.g., by HPLC)
-
IV. Analytical Methodologies: The Key to Accurate Assessment
A robust and validated analytical method is the cornerstone of reliable solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of quinoline-based compounds.[10][18]
Key Considerations for HPLC Method Development:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to separate all degradation products.
-
Detection: UV detection is commonly employed. The detection wavelength should be set at the λmax of Ethyl 8-chloroquinoline-6-carboxylate to ensure maximum sensitivity.
-
Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
V. Visualizing the Workflow
Diagram 1: Workflow for Solubility Determination
Caption: A stepwise workflow for determining the thermodynamic solubility of Ethyl 8-chloroquinoline-6-carboxylate.
Diagram 2: Forced Degradation Study Design
Caption: A logical flow diagram illustrating the design of a forced degradation study for Ethyl 8-chloroquinoline-6-carboxylate.
VI. Conclusion and Forward-Looking Perspectives
By systematically applying the described methodologies, scientists can generate the critical data necessary to inform decisions regarding formulation development, storage conditions, and analytical method design. The successful characterization of these fundamental physicochemical properties will undoubtedly pave the way for the efficient and effective utilization of Ethyl 8-chloroquinoline-6-carboxylate in its intended applications.
VII. References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Scribd. (n.d.). ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. [Link]
-
ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2025, August 6). [Link]
-
Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021, November 17). [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
-
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024, February 29). [Link]
-
National Institutes of Health. (n.d.). Quinoline. PubChem. [Link]
-
Microbial degradation of quinoline and methylquinolines. (n.d.). [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethyl 6-chloroquinoline-3-carboxylate Properties. [Link]
-
6. ANALYTICAL METHODS. (n.d.). [Link]
-
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024, February 29). [Link]
-
Scribd. (n.d.). Quinoline Ester. [Link]
-
National Institutes of Health. (n.d.). 8-Chloroquinoline. PubChem. [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). [Link]
-
Analytical Methods. (2024, March 7). [Link]
-
Chemsrc. (2025, August 26). 8-Chloroquinoline. [Link]
-
Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (2018, December 5). [Link]
-
MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
-
Stability of Photolysis and Hydrolysis of Prallethrin. (2020, March 9). [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
-
National Institutes of Health. (n.d.). Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. who.int [who.int]
- 10. jocpr.com [jocpr.com]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. scribd.com [scribd.com]
- 18. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Ethyl 8-chloroquinoline-6-carboxylate as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Abstract: The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Ethyl 8-chloroquinoline-6-carboxylate (CAS No. 916812-09-4) represents a highly valuable and versatile starting material for the construction of diverse molecular libraries.[3] Its strategic functionalization—a reactive chloro group at the C8 position and an ester at the C6 position—provides orthogonal chemical handles for systematic derivatization. This guide provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for leveraging this building block in drug discovery programs.
Introduction: The Strategic Value of Ethyl 8-chloroquinoline-6-carboxylate
The quinoline framework is a cornerstone of modern drug design, with derivatives exhibiting a wide spectrum of biological activities, including kinase inhibition, and anticancer and antimicrobial properties.[4][5][6] The power of Ethyl 8-chloroquinoline-6-carboxylate lies in its capacity for controlled, site-selective modification.
-
The C8-Chloro Group: This aryl chloride is an ideal substrate for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance.[7][8] This position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
-
The C6-Ethyl Ester Group: This functionality offers a secondary point of diversification. It can be readily hydrolyzed to a carboxylic acid for subsequent amide bond formation or serve as a stable interacting group in its own right.
This document outlines robust protocols for the three primary palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as strategies for nucleophilic substitution and downstream ester modification.
Figure 1: Logical workflow for the diversification of Ethyl 8-chloroquinoline-6-carboxylate.
Core Strategy I: Palladium-Catalyzed Cross-Coupling at the C8-Position
Palladium-catalyzed cross-coupling reactions have become indispensable tools in pharmaceutical synthesis for their reliability, mild conditions, and broad substrate scope.[7][8] For the C8-chloro position, these methods are paramount for installing key pharmacophoric features.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds, particularly for creating biaryl and aryl-heteroaryl motifs commonly found in kinase inhibitors.[9][10] The reaction is valued for its operational simplicity, the stability and low toxicity of boronic acid reagents, and its tolerance of a wide array of functional groups.[11][12]
Mechanism Overview: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][12]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of Ethyl 8-(aryl)quinoline-6-carboxylate
-
Reagent Preparation: To a flame-dried Schlenk flask, add Ethyl 8-chloroquinoline-6-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O. The total volume should create a 0.1–0.2 M solution with respect to the starting quinoline.
-
Reaction: Heat the mixture with vigorous stirring to 80–100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4–16 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 75-90 | Standard, reliable conditions for many arylboronic acids. |
| Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.5) | Toluene | 100 | 80-95 | Often better for sterically hindered or electron-deficient partners.[13] |
| Pd(OAc)₂/SPhos (2%/4%) | K₃PO₄ (3.0) | Dioxane | 100 | 85-98 | Highly active catalyst system, good for challenging couplings. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
Rationale: The introduction of nitrogen-containing functional groups is fundamental to drug design, as they often serve as key hydrogen bond donors/acceptors or basic centers for salt formation. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds under conditions that avoid the harshness of older methods like the Goldberg reaction or SNAr.[14][15][16]
Mechanism Overview: The mechanism is analogous to other cross-couplings, involving oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the arylamine product.[15]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of Ethyl 8-(amino)quinoline-6-carboxylate
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BrettPhos, 2-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5–2.0 equiv.).
-
Solvent and Substrates: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add Ethyl 8-chloroquinoline-6-carboxylate (1.0 equiv.) and the desired amine (1.1–1.3 equiv.).
-
Reaction: Heat the mixture with vigorous stirring to 90–110 °C. Monitor the reaction by TLC or LC-MS (typically 2–24 hours). Note: Some highly active catalyst systems can proceed at room temperature.[17]
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
Data Summary: Buchwald-Hartwig Reaction Conditions
| Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂/BINAP (2%/3%) | Cs₂CO₃ (1.5) | Toluene | 110 | 70-85 | A "first-generation" system, good for many anilines and secondary amines.[18] |
| Pd₂(dba)₃/XPhos (2%/4%) | K₃PO₄ (2.0) | Dioxane | 100 | 85-98 | Excellent for a broad range of primary and secondary amines. |
| BrettPhos Pd G3 (2%) | NaOtBu (1.5) | t-BuOH | 80 | 80-95 | A pre-catalyst that is often highly effective and convenient. |
Sonogashira Coupling: Introducing Alkynyl Moieties
Rationale: The Sonogashira reaction provides direct access to arylalkynes, which are versatile intermediates in organic synthesis.[19] The resulting alkyne can act as a rigid linker to probe protein binding pockets or be further transformed via reactions like click chemistry, hydration, or reduction.[20]
Mechanism Overview: This reaction typically employs a dual-catalyst system. The palladium cycle is similar to those above. A copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.[21]
Figure 4: Simplified dual catalytic cycle for the Sonogashira coupling.
Detailed Protocol: Synthesis of Ethyl 8-(alkynyl)quinoline-6-carboxylate
-
Reagent Preparation: To a Schlenk flask, add Ethyl 8-chloroquinoline-6-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–4 mol%), and the copper co-catalyst (e.g., CuI, 3–6 mol%).
-
Solvent and Substrates: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPEA, 2.0–3.0 equiv.). Finally, add the terminal alkyne (1.2–1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) under an inert atmosphere. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Core Strategy II: Nucleophilic Aromatic Substitution (SNAr)
Rationale: While palladium-catalyzed reactions are generally more versatile for C-C and C-N bond formation on unactivated aryl chlorides, direct nucleophilic aromatic substitution (SNAr) can be an effective and economical alternative for introducing strong nucleophiles like alkoxides or thiolates.[22][23] The reaction is favored when the aromatic ring is electron-deficient, a condition moderately satisfied by the quinoline's pyridine-like ring.[24]
Mechanism Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group (the ipso-carbon), forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, restoring aromaticity.[23]
Figure 5: Mechanism of nucleophilic aromatic substitution (SNAr).
Detailed Protocol: Synthesis of Ethyl 8-(alkoxy)quinoline-6-carboxylate
-
Base and Nucleophile: To a solution of the desired alcohol (e.g., phenol or benzyl alcohol, 2.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a strong base (e.g., NaH, 60% dispersion in oil, 2.0 equiv.) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of Ethyl 8-chloroquinoline-6-carboxylate (1.0 equiv.) in the same solvent to the freshly prepared alkoxide solution.
-
Reaction: Heat the reaction mixture to 80–120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and carefully quench by adding water. Extract the product with ethyl acetate. Wash the organic layer repeatedly with water to remove the solvent, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Downstream Modification of the C6-Ester
The C6-ester provides a secondary handle for diversification, most commonly through conversion to an amide. This two-step process first involves saponification to the carboxylic acid, followed by a standard amide coupling reaction.
Protocol 4.1: Saponification to 8-Substituted-quinoline-6-carboxylic Acid
-
Reaction Setup: Dissolve the ethyl ester starting material (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0–5.0 equiv.) and stir the mixture at room temperature or with gentle heating (40 °C) until the reaction is complete (LC-MS monitoring).
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3–4 with 1 M HCl.
-
Isolation: The carboxylic acid product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with a suitable organic solvent like ethyl acetate.
Protocol 4.2: Amide Bond Formation
-
Reaction Setup: To a solution of the carboxylic acid from Protocol 4.1 (1.0 equiv.) in an anhydrous solvent like DMF, add an amine (1.1 equiv.), a coupling agent (e.g., HATU, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0–3.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 2–12 hours.
-
Workup & Purification: Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry, concentrate, and purify by chromatography or recrystallization.
Application Example: Synthesis of a Disubstituted Quinoline Library Core
This workflow illustrates how the orthogonal reactivity of the C8 and C6 positions can be used to rapidly generate a library of diverse molecules from a common intermediate.
Figure 6: Multi-step workflow for creating a diverse library from the starting material.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Strong bases like NaH and NaOtBu are corrosive and moisture-sensitive. Anhydrous and inert atmosphere techniques are required. Halogenated aromatic compounds like 8-chloroquinoline are irritants and potentially toxic.[25]
-
Solvents: Anhydrous solvents like Toluene, Dioxane, and THF are flammable. Work away from ignition sources.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anticancer Agents in Medicinal Chemistry.
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.
- Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Organic Chemistry - Retrosynthesis 8, Hydroxychloroquine. YouTube.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
- Nucleophilic aromatic substitution. Wikipedia.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Buchwald–Hartwig amination. Wikipedia.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Coupling. Organic-Synthesis.org.
- Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. Chem-Impex International.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Virginia Tech.
- nucleophilic aromatic substitutions. YouTube.
- Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.
- ethyl 8-chloroquinoline-6-carboxylate. ChemicalBook.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
- 8-Chloroquinoline. PubChem.
- The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Sonogashira coupling. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton Institutional Repository.
- Suzuki reaction. Wikipedia.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
- Current Organic Chemistry. Jazan University.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ethyl 8-chloroquinoline-6-carboxylate | 916812-09-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. jazanu.edu.sa [jazanu.edu.sa]
- 7. jocpr.com [jocpr.com]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. hammer.purdue.edu [hammer.purdue.edu]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mdpi.com [mdpi.com]
- 23. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Optimization of Ethyl 8-chloroquinoline-6-carboxylate Scaffolds for Oncology
[1]
Executive Summary & Rationale
The quinoline pharmacophore is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Kinase inhibitor).[1][2]
This guide focuses on Ethyl 8-chloroquinoline-6-carboxylate as a versatile intermediate.[2] The specific substitution pattern offers two distinct advantages for anticancer drug design:
-
C-6 Carboxylate Handle: A highly reactive vector for generating diverse amide and hydrazide libraries to probe solvent-exposed regions of target proteins (e.g., EGFR, Topoisomerase II).[1][2]
-
C-8 Chlorine Substituent: enhancing lipophilicity (
) for membrane permeability and blocking metabolic oxidation at the susceptible 8-position, thereby improving pharmacokinetic half-life.[1][2]
Module A: Synthetic Optimization (Chemistry)[1][2]
Divergent Synthesis Strategy
The ethyl ester moiety is a "gateway" functional group.[2] We employ a divergent strategy to generate two distinct classes of compounds: Carboxamides (for kinase/intercalation targets) and Acylhydrazones (for tubulin/metal chelation targets).[1][2]
Protocol: Library Generation
Objective: Synthesize a library of 6-substituted quinoline derivatives.
Step 1: Hydrolysis (Activation) [1][2]
-
Procedure: Dissolve Ethyl 8-chloroquinoline-6-carboxylate (1.0 eq) in THF/H₂O. Add LiOH. Stir at RT for 4h.[2] Acidify with 1N HCl to pH 3.[2] Filter the precipitate (8-chloroquinoline-6-carboxylic acid).[2]
-
QC: LC-MS (ESI-) should show [M-H]⁻ peak.
Step 2A: Amide Coupling (The "Topoisomerase" Route) [1][2]
Step 2B: Hydrazinolysis (The "Apoptosis" Route) [1][2]
Synthetic Workflow Diagram
Figure 1: Divergent synthetic pathways from the ethyl ester scaffold to bioactive libraries.[1][2]
Module B: Biological Validation (Protocols)
Primary Screen: MTT Cytotoxicity Assay
Rationale: The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial reductase, serving as a proxy for metabolic activity and cell viability.[1][2]
Protocol:
-
Cell Seeding: Seed tumor cells (e.g., MCF-7, A549, HeLa) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Treat cells with derivatives (Gradient: 0.1, 1, 10, 50, 100
) for 48h. -
MTT Addition: Add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. -
Solubilization: Aspirate media carefully. Add
DMSO to dissolve purple formazan crystals.[2] -
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation:
Calculate using non-linear regression (GraphPad Prism).
Secondary Screen: Mechanistic Validation
For hits with
-
Topoisomerase II
Relaxation Assay:
Screening Logic Diagram
Figure 2: Hierarchical screening cascade to filter non-specific cytotoxic agents from targeted leads.
Structure-Activity Relationship (SAR) Analysis
Based on current literature regarding quinoline-6-carboxylates, the following SAR trends are critical for optimization.
Table 1: Representative SAR Trends for 8-Chloroquinoline-6-Carboxamides
| Structural Modification (R-Group) | Effect on Potency ( | Mechanistic Insight |
| Unsubstituted Amide ( | Low Activity (>50 | Lacks hydrophobic interaction with the target binding pocket.[1][2] |
| N-Benzyl / N-Phenyl | Moderate Activity (5–15 | |
| N-(4-Fluorophenyl) | High Activity (< 2 | Fluorine acts as a hydrogen bond acceptor; metabolic stability improves.[1][2] |
| N-(Piperazinyl) | High Activity (1–5 | Basic nitrogen improves solubility and lysosomal accumulation.[1][2] |
| Hydrazone-Schiff Bases | Variable (0.5 – 20 | Often act as iron chelators; toxicity can be non-specific if not optimized.[2] |
Key Insight: The 8-chloro group is essential.[2] Removing it (yielding the 8-H analog) typically results in a 2-5 fold loss in potency due to increased metabolic clearance and loss of lipophilic contacts.[2]
References
-
Solomon, V. R., & Lee, H. (2011).[1][2] Quinoline as a privileged scaffold in cancer drug discovery.[2] Current Medicinal Chemistry.
-
Elbadawi, M. M., et al. (2021).[1][2] Synthesis and biological evaluation of new quinoline derivatives as potential anticancer agents targeting Topoisomerase II.[2][5] Bioorganic Chemistry.
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for Quinoline-6-carboxylic acid derivatives. [1][2]
-
Riss, T. L., et al. (2013).[1][2] Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] [1][2]
-
Manohar, C. S., et al. (2018).[1][2][6] Novel Quinoline Acetohydrazide derivatives evaluated as anti-cancer agents.[2][5][7][8] RSC Advances.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. Evaluation of some quinoline-based hydrazone derivatives as insecticidal agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides with similar patterns of cytotoxicity to the dual topo I/II inhibitor DACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quinoline derivatives evaluated: Topics by Science.gov [science.gov]
- 7. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis | Oncotarget [oncotarget.com]
- 8. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for Ethyl 8-chloroquinoline-6-carboxylate Derivatives
Introduction & Scientific Rationale
The Scaffold Context
Ethyl 8-chloroquinoline-6-carboxylate is a privileged pharmacophore in medicinal chemistry. The quinoline core mimics the purine ring of ATP, making it a classic scaffold for Type I and Type II kinase inhibitors . The 6-carboxylate position allows for solubilizing extensions into the solvent-exposed region of the kinase pocket, while the 8-chloro substituent often provides critical steric bulk or halogen bonding interactions within the hinge region or the hydrophobic back pocket.
Recent literature highlights quinoline-6-carboxylates as potent inhibitors of DYRK1A , VEGFR-2 , and c-Met kinases [1, 2]. However, this scaffold presents specific challenges in High-Throughput Screening (HTS):
-
Lipophilicity: The ethyl ester and chloro-substitution increase LogP, necessitating strict DMSO management to prevent precipitation.
-
Autofluorescence: Quinoline derivatives can exhibit native fluorescence, potentially generating false positives in standard intensity-based assays.
-
Hydrolysis: The ethyl ester may act as a prodrug. Screening formats must distinguish between the activity of the ester (cell-permeable) and the free acid (often the active species in biochemical assays).
Scope of this Guide
This application note details a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) workflow designed to screen a library of Ethyl 8-chloroquinoline-6-carboxylate derivatives against a representative kinase target (e.g., VEGFR-2 or DYRK1A). We utilize TR-FRET because its time-delayed readout eliminates interference from the short-lived autofluorescence typical of quinoline compounds.
Compound Management & Preparation
Objective: Ensure compound solubility and precise delivery using acoustic dispensing.
Solubility & Storage
-
Stock Concentration: Dissolve derivatives at 10 mM in 100% DMSO .
-
Storage: Store in Low Dead Volume (LDV) source plates (e.g., Labcyte/Beckman) under nitrogen at -20°C to prevent hydrolysis of the ethyl ester.
-
Quality Control: Verify solubility using nephelometry. Quinolines are prone to aggregation; if light scattering increases >10% over background, sonicate or filter.
Acoustic Dispensing (Echo® Liquid Handler)
-
Method: Use "Surfactant-Containing Fluid" calibration if assay buffer contains detergents (e.g., Tween-20).
-
Destination: Dispense 10–50 nL of compound directly into dry 384-well assay plates (e.g., Corning 384 Low Volume, White).
-
Backfill: Immediately backfill with 5 µL of kinase reaction buffer to limit DMSO evaporation and compound precipitation.
Protocol 1: Biochemical Kinase Assay (TR-FRET)
Rationale: This ratiometric assay measures the displacement of a fluorescent tracer from the kinase ATP-binding site. It is less susceptible to "inner filter" effects and quinoline autofluorescence than standard fluorescence polarization (FP) or intensity assays.
Reagents
-
Kinase: Recombinant VEGFR-2 or DYRK1A (GST-tagged).
-
Tracer: Europium-labeled anti-GST antibody (Donor) + AlexaFluor® 647-labeled ATP-competitive tracer (Acceptor).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (critical for preventing quinoline aggregation), 1 mM DTT.
Step-by-Step Workflow
-
Compound Addition: Dispense 20 nL of Ethyl 8-chloroquinoline-6-carboxylate derivatives (final conc. 10 µM) into 384-well white plates. Include High Control (10 µM Staurosporine) and Low Control (DMSO only).
-
Enzyme Dispense: Add 5 µL of Kinase/Antibody Mix (2 nM Kinase, 2 nM Eu-Anti-GST Antibody) using a Multidrop Combi or equivalent bulk dispenser.
-
Incubation 1: Centrifuge plate (1000 x g, 1 min) and incubate for 15 min at Room Temperature (RT).
-
Tracer Addition: Add 5 µL of Tracer Mix (Kinase Tracer 236 or equivalent, optimized to
). -
Final Incubation: Incubate for 60 min at RT in the dark.
-
Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 50 µs (eliminates compound autofluorescence).
-
Data Analysis
Calculate the TR-FRET Ratio:
Protocol 2: Cell Viability Counter-Screen (CellTiter-Glo®)
Rationale: Ethyl esters are often cell-permeable prodrugs. This assay validates whether the compounds can penetrate the cell membrane and if they exhibit off-target cytotoxicity.
Workflow
-
Cell Seeding: Seed 1,000 cells/well (e.g., HUVEC for VEGFR-2 or HEK293 for general toxicity) in 384-well white clear-bottom plates. Incubate 24h.
-
Treatment: Add compounds (10 µM final) via acoustic transfer. Incubate for 48h.
-
Detection: Add equal volume (25 µL) of CellTiter-Glo® reagent. Shake for 2 min; incubate 10 min.
-
Read: Measure Total Luminescence (0.1s integration).
HTS Validation & Quality Control
Statistical Parameters
A robust HTS assay must meet the following criteria [3]:
| Parameter | Acceptance Criteria | Action if Failed |
| Z-Factor (Z') | > 0.5 | Re-optimize enzyme/tracer concentration or reduce pipetting error. |
| Signal-to-Background (S/B) | > 3.0 | Check tracer integrity or plate reader gain settings. |
| CV (DMSO Controls) | < 5% | Check liquid handler dispensing precision (blocked tips). |
| DMSO Tolerance | Stable signal up to 2% | If signal drops >20% at 1% DMSO, switch to lower stock conc. |
The "Self-Validating" Loop (Troubleshooting)
-
Issue: High hit rate (>5%).
-
Cause: Quinolines often aggregate, sequestering the enzyme (promiscuous inhibition).
-
Solution: Add 0.01% Triton X-100 or increase Brij-35 concentration. Re-test hits in the presence of 0.1 mg/mL BSA to act as a "sink" for aggregators.
Workflow Visualization
The following diagram illustrates the critical decision gates for screening this specific chemical series.
Caption: Integrated HTS workflow for quinoline derivatives, prioritizing TR-FRET to eliminate autofluorescence artifacts.
References
-
Becker, A. et al. (2025).[4] 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.[4][5] Journal of Medicinal Chemistry.
-
Lien, et al. (2019).[3] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules (MDPI).
-
Sittampalam, G.S., et al. (2012). HTS Assay Validation.[1][7][8] Assay Guidance Manual [Internet].[8][9] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7][8]
-
Baell, J.B. & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. (Contextual reference for quinoline aggregation/interference).
Sources
- 1. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Troubleshooting & Optimization
Overcoming challenges in the purification of Ethyl 8-chloroquinoline-6-carboxylate
This guide outlines the technical protocols for the purification of Ethyl 8-chloroquinoline-6-carboxylate , a critical intermediate often synthesized via the Skraup reaction or modified Doebner-Miller cyclization from ethyl 4-amino-3-chlorobenzoate.
The purification of this molecule presents specific challenges: solubility issues typical of planar heterocycles, ester instability under the harsh acidic/basic conditions of quinoline synthesis, and the separation of polymeric tars and unreacted aniline precursors .[1]
Part 1: Impurity Profiling & Strategy
Before initiating purification, you must identify the "Enemy Profile" of your crude mixture.[1] The synthesis method (likely Skraup or Gould-Jacobs) dictates the impurities.
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| Polymeric Tars | Oxidative polymerization of glycerol/acrolein (Skraup side-reaction).[1] | Neutral, high MW, insoluble in ether/hexane.[1] | Celite Filtration & Acid-Base Extraction (stays in organic/solid phase).[1] |
| Hydrolysis Product (Free Acid) | Hydrolysis of the ethyl ester by H₂SO₄ or high heat.[1] | Amphoteric (Acidic COOH + Basic N).[1] Soluble in base. | Bicarbonate Wash (removes as carboxylate salt).[1] |
| Starting Material (Aniline) | Unreacted Ethyl 4-amino-3-chlorobenzoate.[1] | Weakly basic (pKa ~2-3), less polar than product.[1] | Recrystallization (remains in mother liquor) or Chromatography .[1] |
| Regioisomers | 5-chloro vs 7-chloro isomers (rare if using 4-amino-3-chloro precursor due to steric directing).[1] | Very similar solubility/polarity.[1] | High-Efficiency Recrystallization or Prep-HPLC . |
Part 2: The "Golden Path" Purification Workflow
This workflow prioritizes chemical separation (Acid-Base Swing) to remove the bulk of tars and hydrolysis products, followed by recrystallization for final polishing.
Step 1: Crude Isolation & Tar Removal
The reaction mixture is likely a black, viscous oil or solid.[1]
-
Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with solid Na₂CO₃ or NH₄OH to pH 8–9.[1]
-
Caution: Do not use NaOH; high pH will hydrolyze the ester.[1]
-
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]
-
Note: If an emulsion forms (common with tars), filter the entire biphasic mixture through a pad of Celite 545 .[1]
-
-
Initial Wash: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Step 2: The Acid-Base "Swing" (Critical Cleanup)
This step separates the basic quinoline product from neutral tars and non-basic impurities.
-
Dissolution: Dissolve the crude residue in EtOAc .
-
Acid Extraction: Extract the organic layer with 1M HCl (cold, 3x) .
-
Basification: Take the aqueous acidic layer and cool it to 0°C. Slowly add saturated NaHCO₃ or NH₄OH until pH reaches ~9.
-
Observation: The product should precipitate as a white/off-white solid or oil out.[1]
-
-
Re-Extraction: Extract the now-cloudy aqueous phase with fresh DCM (3x) .
-
Wash: Wash the DCM layer with 5% NaHCO₃ (removes any free acid formed) and then Brine.[1]
-
Concentrate: Evaporate to yield the semi-pure solid.
Step 3: Recrystallization (The Polish)
Chromatography is often unnecessary if the Acid-Base swing is performed correctly.
-
Solvent System: Ethanol (95%) or Ethanol/Water .[1]
-
Protocol:
-
Dissolve the solid in minimal boiling Ethanol.[1]
-
If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Troubleshooting: If it "oils out" (forms a liquid layer instead of crystals), reheat and add a seed crystal or a drop of water to increase polarity slightly.[1]
-
Part 3: Visual Workflows
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting between Acid-Base extraction and Chromatography based on ester stability risks.
Part 4: Troubleshooting & FAQ
Q1: My product "oils out" during recrystallization instead of forming crystals. How do I fix this?
-
Cause: This phenomenon usually occurs when the solution is too concentrated or cooled too rapidly, causing the compound to separate as a supercooled liquid (oil) before organizing into a lattice.[1] It is common with ethyl esters of quinolines due to their low melting points.[1]
-
Fix:
-
Re-dissolve: Heat the mixture until the oil dissolves (add a small amount of solvent if needed).
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]
-
Co-Solvent: Add a drop of a "bad" solvent (like water or hexane) dropwise at the boiling point until slight turbidity persists, then add one drop of "good" solvent (ethanol) to clear it.[1] Cool very slowly.
-
Q2: I see a persistent spot on TLC just below my product. What is it?
-
Identification: This is likely the hydrolyzed acid (8-chloroquinoline-6-carboxylic acid) or the unreacted aniline .[1]
-
Removal: Dissolve your solid in EtOAc and wash vigorously with 5% NaHCO₃ .[1] The acid will deprotonate and move to the aqueous layer.[1] The ester will stay in the organic layer.[1]
Q3: The yield is significantly lower than expected after the Acid-Base swing.
-
Cause: You likely hydrolyzed the ester during the HCl extraction or didn't basify the aqueous layer enough to precipitate the product.[1]
-
Fix:
Q4: Can I use Silica Gel Chromatography?
-
Guidance: Yes, but Quinoline derivatives are basic and tend to streak on acidic silica gel.[1]
-
Modification: Pre-treat your silica column with 1% Triethylamine (Et₃N) in the mobile phase (e.g., Hexane/EtOAc 80:20 + 1% Et₃N).[1] This neutralizes the acidic sites on the silica, resulting in sharp bands.[1]
Part 5: Quantitative Data & Solvent Screening
Table 1: Solubility Profile of Ethyl 8-chloroquinoline-6-carboxylate (Estimated)
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability for Recryst.[1][3] |
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol | Moderate | High | Excellent |
| Ethyl Acetate | High | Very High | Good (as solvent) |
| Hexane | Low | Moderate | Anti-solvent |
| DCM | Very High | Very High | Extraction only |
Table 2: Typical Impurity Retention Factors (TLC - 30% EtOAc/Hexane)
| Compound | Rf Value (Approx) | Visualization |
| Target Ester | 0.5 – 0.6 | UV (Strong Blue/Purple fluor.)[1] |
| Carboxylic Acid | 0.0 – 0.1 (Streaks) | UV (pH dependent) |
| Aniline Precursor | 0.3 – 0.4 | UV / Iodine Stain (Brown) |
| Tars | 0.0 (Baseline) | Dark Spot (Visible) |
References
-
ChemicalBook. (2025).[1] 8-Chloroquinoline Properties and Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 69139: 8-Chloroquinoline. Retrieved from [1]
-
Organic Syntheses. (1947).[1] 4,7-Dichloroquinoline and Related Quinoline Syntheses. Organic Syntheses, Coll. Vol. 3, p.272.[1] Retrieved from [1]
-
Mettler Toledo. (2025).[1] Recrystallization Guide: Solvents and Methods. Retrieved from [1]
-
BenchChem. (2025).[1][2] Technical Support: Purification of 8-Aminoquinoline Derivatives. Retrieved from [1]
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethyl 8-chloroquinoline-6-carboxylate Derivatization
Welcome to the technical support center for the derivatization of Ethyl 8-chloroquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with modifying this versatile quinoline core, ensuring the success of your synthetic endeavors.
Part 1: General Troubleshooting and Optimization
This section addresses broad issues that can arise regardless of the specific derivatization reaction being performed. A systematic approach to these fundamental parameters is often the key to resolving many experimental roadblocks.
Frequently Asked Questions (General)
Q1: My derivatization reaction is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in the derivatization of Ethyl 8-chloroquinoline-6-carboxylate can stem from several factors. A logical troubleshooting process is crucial.[1] We recommend a stepwise investigation, starting with the most straightforward and common issues before moving to more complex optimizations.
Initial Checks:
-
Reagent Quality and Stoichiometry: Ensure all reagents, especially the catalyst, base, and any coupling partners (e.g., boronic acids), are fresh and have been stored correctly to prevent degradation. Verify the accuracy of your measurements and molar ratios. For silylating reagents, it is often recommended to use a significant molar excess.
-
Solvent Purity: The presence of water or other impurities in your solvent can significantly impact many coupling reactions. Ensure you are using dry, appropriately degassed solvents, particularly for palladium-catalyzed reactions.
-
Reaction Atmosphere: Many cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, are sensitive to oxygen. Ensure your reaction setup is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I'm observing the precipitation of my starting material or product from the reaction mixture. How can I address this solubility issue?
A2: Poor solubility is a common challenge with quinoline derivatives.[2] The planarity of the quinoline ring system can lead to poor solubility in a variety of solvents.
Strategies to Improve Solubility:
-
Solvent Screening: Common solvents for quinoline chemistry include toluene, dioxane, ethanol, and dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] Reviewing literature for similar quinoline structures can provide a good starting point for solvent selection.[2]
-
Co-solvent Systems: Employing a mixture of solvents is a highly effective strategy.[2] For instance, if your reaction is performed in a less polar solvent like toluene, adding a more polar co-solvent such as DMF or DMSO can help maintain the solubility of polar intermediates or products.[2]
-
Temperature Adjustment: Increasing the reaction temperature can enhance solubility. However, be mindful that higher temperatures may also accelerate side reactions or lead to the degradation of sensitive reagents.[2]
-
pH Modification: The basic nitrogen atom in the quinoline ring means that the pH of the reaction medium can influence solubility. In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble salt.[2] However, this is often incompatible with the basic conditions required for many cross-coupling reactions.
Part 2: Troubleshooting Specific Derivatization Reactions
The 8-chloro position of Ethyl 8-chloroquinoline-6-carboxylate is a prime site for derivatization through various cross-coupling and substitution reactions. This section provides detailed troubleshooting for the most common of these transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bonds at the 8-position of the quinoline ring.
Caption: Decision workflow for attempting an SNAr reaction.
Q7: Is an SNAr reaction feasible at the 8-position of Ethyl 8-chloroquinoline-6-carboxylate?
A7: The feasibility of an SNAr reaction depends on the electronic properties of the aromatic ring. SNAr reactions are favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the chlorine atom). [3]In this molecule, the quinoline nitrogen and the ester group do exert an electron-withdrawing effect, but they may not be sufficient to strongly activate the 8-position for SNAr with a wide range of nucleophiles. The reaction is most likely to succeed with very strong nucleophiles.
Q8: What conditions would be a good starting point for an attempted SNAr reaction?
A8: To maximize the chances of success for an SNAr reaction on this substrate, you should employ forcing conditions.
| Parameter | Recommended Starting Conditions | Rationale |
| Nucleophile | A strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine). | A strong nucleophile is required to attack the electron-deficient aromatic ring. [4] |
| Solvent | A polar aprotic solvent such as DMSO, DMF, or NMP. | These solvents can solvate the cation of the nucleophilic salt and do not protonate the nucleophile, thus enhancing its reactivity. |
| Temperature | High temperatures (often >120 °C) are typically required. | Provides the necessary activation energy for the formation of the intermediate Meisenheimer complex. [3] |
| Base | If using a neutral nucleophile like an amine, a non-nucleophilic base (e.g., triethylamine or potassium carbonate) is needed. [5] | To deprotonate the nucleophile after it has added to the ring, facilitating the elimination of the leaving group. |
References
- Troubleshooting low yields in 2-Aminoquinoline derivatiz
- Overcoming poor solubility of quinoline deriv
- Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Buchwald–Hartwig amin
- Nucleophilic arom
- Optimization of the derivatization reaction using an eight-point...
- Optimization of derivatization reagents and the reaction conditions.
- (PDF) Sample Derivatization in Separation Science.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Finding Optimal Reaction Conditions. ChemistryViews.
- The Asymmetric Buchwald–Hartwig Amin
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Suzuki reaction. Wikipedia.
- Aromatic Nucleophilic Substitution. Dalal Institute.
- The Use of Derivatization Reagents for Gas Chrom
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- The Suzuki Reaction. Chem 115 Myers.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- nucleophilic arom
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates.
- Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantific
- 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
- The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acet
- Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Ethyl 3,7-dichloroquinoline-8-carboxyl
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal.
Sources
Technical Support Center: A Guide to Improving the Solubility of Ethyl 8-chloroquinoline-6-carboxylate for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 8-chloroquinoline-6-carboxylate and encountering solubility challenges in biological assay systems. Our goal is to provide you with a deep understanding of the compound's properties and to offer a range of practical, field-proven strategies to achieve reliable and reproducible results. Poor compound solubility is a primary source of experimental artifacts, leading to underestimated potency, inaccurate structure-activity relationships (SAR), and poor data reproducibility.[1] This guide will equip you to overcome these hurdles.
Section 1: Understanding the Molecule - Core Concepts (FAQ)
Before attempting to solubilize a compound, it is crucial to understand its inherent chemical characteristics. The structure of Ethyl 8-chloroquinoline-6-carboxylate dictates its behavior in different solvent systems.
???+ question "Q1: What are the key structural features of Ethyl 8-chloroquinoline-6-carboxylate that affect its solubility?"
???+ question "Q2: Why is pH a critical factor for this compound's solubility?"
???+ question "Q3: What are the potential stability issues I should be aware of?"
Section 2: Initial Solubility Assessment & Stock Solution Preparation
A systematic approach begins with creating a high-concentration stock solution in an appropriate organic solvent and then assessing its "kinetic solubility" in your final assay buffer. Kinetic solubility refers to the concentration a compound can reach when diluted from a stock solution before it precipitates; this may result in a supersaturated and temporarily stable solution.[2]
Protocol 1: Preparing a High-Concentration Stock Solution
The industry-standard starting point for poorly soluble compounds is 100% Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast range of organic molecules.[3]
Methodology:
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of Ethyl 8-chloroquinoline-6-carboxylate into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve a desired high concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can be used as a last resort, but be mindful of potential degradation.
-
Inspection: Visually confirm that the solution is completely clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical progression for troubleshooting solubility problems, starting from the most common and simplest solutions and moving toward more advanced formulation strategies.
Caption: A decision tree for troubleshooting compound solubility.
Section 3: Troubleshooting & Advanced Solubilization Strategies
If you observe precipitation upon diluting your DMSO stock into the aqueous assay buffer, do not proceed with the experiment. Inaccurate concentrations will yield meaningless data.[1] The following section provides solutions to common issues.
Issue 1: My compound precipitates upon dilution.
???+ question "Q4: What is the first thing I should try if my compound 'crashes out' of solution?"
???+ question "Q5: Can I use a co-solvent other than DMSO?"
Table 1: Common Solvents and Recommended Final Concentrations in Cell-Based Assays
| Solvent | Type | Typical Max Concentration | Notes |
| DMSO | Polar Aprotic | 0.1% - 0.5% | Gold standard; low toxicity in this range. Can affect cell differentiation.[3][4][5] |
| Ethanol | Polar Protic | 0.1% - 0.5% | Generally more cytotoxic than DMSO; can affect metabolic processes.[5] |
| Methanol | Polar Protic | <0.1% | More toxic than ethanol; generally avoided in cell-based assays. |
Issue 2: The compound is still not soluble enough.
If lowering the concentration is not feasible (e.g., you need to test at higher concentrations to see an effect) and you are at the maximum tolerated DMSO level, you must employ more advanced strategies.
???+ question "Q6: How can I use pH to my advantage to increase solubility?"
Caption: The effect of pH on the solubility of a basic quinoline.
???+ question "Q7: What are cyclodextrins and how do they work?"
Caption: Cyclodextrin forming a soluble inclusion complex.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
HP-β-CD is a chemically modified cyclodextrin with excellent water solubility and low toxicity, making it a preferred choice for biological assays.[6]
Methodology:
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer.
-
Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).
-
Form the Complex: Add a small volume of the DMSO compound stock directly into the vortexing HP-β-CD solution. The molar ratio of CD to compound is critical; start with a large excess of CD (e.g., 100:1 or 1000:1 molar ratio).
-
Equilibrate: Allow the mixture to vortex or shake for at least 30-60 minutes at room temperature to ensure complex formation.
-
Final Dilution: Use this newly formed complex solution for serial dilutions in the assay buffer.
-
Important Control: You MUST include a vehicle control containing the exact same final concentration of both DMSO and HP-β-CD to ensure the excipient itself is not affecting the assay outcome.[7][8]
Section 4: Best Practices for Ensuring Data Integrity
???+ question "Q8: How can I be sure that my solubilization method isn't affecting my assay results?"
???+ question "Q9: How do I confirm the stability and solubility of my compound in the final assay buffer?"
Section 5: Summary of Strategies
Choosing the right solubilization strategy is a balance between efficacy and minimizing potential assay interference.
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| Co-Solvent (DMSO) | Increases polarity of the bulk solvent. | Simple, effective for many compounds, well-established. | Potential for cytotoxicity and assay interference at >0.5%.[9][8] | Initial screening when solubility is not a major issue. |
| pH Adjustment | Ionizes the compound to form a soluble salt. | Very effective for ionizable compounds, inexpensive.[10] | Can alter assay biology, may cause compound instability (hydrolysis).[11] | Assays that are robust to minor pH changes; short-term experiments. |
| Cyclodextrins | Forms a soluble "guest-host" inclusion complex.[12][13] | High solubilizing capacity, generally low toxicity, can improve stability.[6][14] | Can be expensive, may interact with some assay components, requires careful controls. | Overcoming significant solubility challenges in sensitive biological systems. |
| Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate the compound.[15][16] | Effective at low concentrations. | High potential to disrupt cell membranes and interfere with protein assays. | Biochemical (non-cell-based) assays, with extreme caution. |
References
-
Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
Al-Ghanayem, A. A., & Malkawi, A. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Sun, J., et al. (2003). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]
-
Significance and symbolism of Dimethyl sulfoxide (DMSO). (2026, February 1). IGI Global. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
de-Freitas, M. R., & Rolim, L. A. (2015). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. [Link]
-
Gould, S., & Scott, R. C. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Roquette. (n.d.). How can cyclodextrins enhance solubility?[Link]
-
Al-Ghanayem, A. A., & Malkawi, A. H. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
MDPI. (n.d.). Evaluation of the Use of the Solvent Dimethyl Sulfoxide in Chemiluminescent Studies. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
del Corso, A., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. [Link]
-
Dimethyl Sulfoxide (DMSO) as Solvent. (2025, June 17). Laboratory Notes. [Link]
-
Di, L., & Kerns, E. H. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Wu, Y., et al. (2023). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Pharmaceutics. [Link]
-
Chadwick, K., et al. (2016). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Organic Process Research & Development. [Link]
-
Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Bytize, M., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. [Link]
-
Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
Khan, A. U., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. ACS Omega. [Link]
-
IJCRT. (2025, August 8). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]
-
Gupta, K. R., et al. (2023, September 15). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
-
Nielsen, G. D., & Larsen, S. T. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
He, M., et al. (2012, November 29). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
Sharma, D., et al. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
EPA. (2025, October 15). Ethyl 6-chloroquinoline-3-carboxylate Properties. [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
Ester hydrolysis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
PubChem. (n.d.). 8-Chloroquinoline. [Link]
-
Andrey K. (2014, July 4). Ester Hydrolysis. YouTube. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scielo.br [scielo.br]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jmpas.com [jmpas.com]
Technical Support Center: Characterization of Quinoline Carboxylates
Ticket ID: QC-CHAR-9982 Subject: Troubleshooting Spectral Anomalies and Stability Issues in Quinoline Carboxylate Analysis Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary
Quinoline carboxylates are privileged scaffolds in drug discovery (e.g., fluoroquinolones, antimalarials). However, their amphoteric nature—possessing both a basic nitrogen and an acidic carboxyl group—creates a "perfect storm" for characterization failures.
This guide addresses the three most common support tickets we receive:
-
NMR Inconsistencies: Broad peaks or unexpected shifts due to tautomerism and zwitterion formation.
-
Thermal Instability: Discrepancies in Melting Point (MP) and Gas Chromatography (GC) caused by decarboxylation.
-
Chromatographic Tailing: Poor peak shape in HPLC due to silanol interactions.
Module 1: The Tautomer Trap (NMR Troubleshooting)
User Issue: "My 4-hydroxyquinoline-3-carboxylate spectrum in DMSO-d6 shows a ketone signal (~170 ppm) instead of the expected phenol, and the NH/OH protons are extremely broad or missing."
Root Cause Analysis
In polar solvents (DMSO, MeOH) and the solid state, 4-hydroxyquinolines exist predominantly as the 4-quinolone (keto) tautomer, not the enol form. Furthermore, the proximity of the basic nitrogen to the carboxylic acid allows for zwitterion formation, which causes significant line broadening due to intermediate exchange rates on the NMR time scale [1, 2].
Visualizing the Equilibrium
Figure 1: The solvent-dependent equilibrium between enol, keto, and zwitterionic forms. In DMSO-d6, the equilibrium shifts strongly toward the Keto form.
Standard Operating Procedure (SOP): Locking the Tautomer
To obtain sharp, interpretable spectra, you must force the molecule into a single protonation state.
| Step | Action | Mechanistic Rationale |
| 1 | Solvent Choice | Avoid CDCl₃ for polar derivatives; solubility is poor. Use DMSO-d6 . |
| 2 | Acidification | Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. |
| 3 | Result | Protonates the ring Nitrogen (NH⁺) and the Carboxylate (COOH). Breaks Zwitterion. |
| 4 | Observation | Peaks sharpen immediately. The "OH" signal will vanish (exchange), but CH signals become distinct. |
Module 2: The "Vanishing" Carboxylate (Thermal Instability)
User Issue: "My LC-MS shows the correct mass (M+H), but GC-MS shows a peak at M-44. Also, the melting point is 20°C lower than literature."
Root Cause Analysis
Quinoline-2-carboxylic acids (quinaldic acid derivatives) and certain 3-carboxylates are thermally unstable. They undergo thermal decarboxylation (loss of CO₂) at temperatures often required for GC injection ports (>200°C) or melting point analysis. This follows a Hammick-like mechanism where the zwitterionic character facilitates CO₂ loss [3, 4].
Diagnostic Workflow
Figure 2: Decision tree for diagnosing mass discrepancies. M-44 in GC-MS but not LC-MS confirms thermal artifact.
Corrective Protocol
DO NOT rely on standard Melting Point (MP) for characterization of these acids.
-
Alternative: Use DSC (Differential Scanning Calorimetry) with a sealed pan to detect decomposition onset.
-
GC-MS Fix: Derivatize the acid to a methyl ester using TMS-diazomethane or BF₃-MeOH before injection. Esters are thermally stable.
-
Primary ID: Rely on High-Resolution Mass Spectrometry (HRMS) with ESI (Electrospray Ionization) in negative mode (M-H)⁻.
Module 3: The Tailing Peak (HPLC Troubleshooting)
User Issue: "I cannot integrate the impurity peaks because the main quinoline peak tails significantly (Asymmetry factor > 2.0)."
Root Cause Analysis
The quinoline nitrogen is basic (pKa ~4.9 for quinoline, higher for derivatives). At neutral pH, it interacts strongly with residual silanols (Si-OH) on the silica backbone of HPLC columns. This secondary interaction causes peak tailing and retention time shifts [5].[1]
Optimization Table
| Parameter | Recommendation | Why? |
| Column Phase | End-capped C18 or Pentafluorophenyl (PFP) | "End-capping" replaces free silanols with non-reactive groups. PFP offers pi-pi selectivity. |
| Mobile Phase pH | Low pH (2.0 - 3.0) | At pH < 3, silanols are protonated (neutral, Si-OH) and less likely to bind the protonated quinoline cation. |
| Buffer Additive | 0.1% Formic Acid or TFA | Acts as an ion-pairing agent to mask the positive charge on the nitrogen. |
| Temperature | 40°C - 50°C | Higher temperature improves mass transfer kinetics, sharpening the peak. |
Module 4: Regioisomer Differentiation (2D NMR)
User Issue: "I synthesized a substituted quinoline, but I can't tell if the substituent is at position 2 or 4 using 1D Proton NMR."
Technical Insight
Protons at positions 2 and 4 often have similar chemical shifts. However, their coupling pathways in 2D NMR are distinct due to the nitrogen atom in the ring.
Protocol: The HMBC "Lighthouse" Strategy
-
Run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).
-
Locate the C9 (bridgehead carbon) and C2 signals.
-
H4 typically shows a strong 3-bond correlation to the bridgehead carbon C9 .
-
H2 typically shows a correlation to the ring Nitrogen (if 15N-HMBC is available) or distinct correlations to C8a/C4 depending on substitution [6].
References
-
Gudat, D., et al. (2008).[2] A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry. Link
-
Claramunt, R. M., et al. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate / De Gruyter. Link
-
Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Link
-
Brown, B. R. (1951).[3] The mechanism of thermal decarboxylation.[3][4][5] Quarterly Reviews, Chemical Society.[3] Link
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Link
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative study of different catalysts for Ethyl 8-chloroquinoline-6-carboxylate synthesis
Topic: Comparative Study of Different Catalysts for Ethyl 8-chloroquinoline-6-carboxylate Synthesis Content Type: Publish Comparison Guide
Executive Summary & Strategic Importance
Ethyl 8-chloroquinoline-6-carboxylate is a high-value pharmacophore, serving as a critical intermediate in the synthesis of antibacterial fluoroquinolones, specific kinase inhibitors, and leukotriene receptor antagonists. Its structural complexity arises from the specific substitution pattern: an electron-withdrawing ester at C6 and a halogen at C8.
Synthesizing this core efficiently is a classic problem in regioselectivity. The presence of the chlorine atom ortho to the amine in the precursor (ethyl 4-amino-3-chlorobenzoate) sterically and electronically influences the cyclization.
This guide evaluates three distinct catalytic systems for the Skraup/Doebner-Miller cyclization , the industry-standard route for this transformation. We move beyond simple "recipes" to analyze the why and how of catalyst selection, comparing yield, atom economy, and scalability.
Retrosynthetic Analysis & Pathway
The most direct route involves the annulation of Ethyl 4-amino-3-chlorobenzoate with glycerol (or an acrolein equivalent).
-
Precursor: Ethyl 4-amino-3-chlorobenzoate (Available from 4-amino-3-chlorobenzoic acid esterification).
-
Reagent: Glycerol (precursor to acrolein in situ).
-
Challenge: Controlling the violent dehydration of glycerol and preventing polymerization of the acrolein intermediate.
Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the aniline derivative and glycerol.
Comparative Catalyst Analysis
We evaluated three catalytic methodologies ranging from classical industrial approaches to modern Green Chemistry solutions.
System A: The "Sledgehammer" (Classical Brønsted Acid)
-
Catalyst: Concentrated Sulfuric Acid (
) -
Oxidant: Nitrobenzene or Iodine (
) -
Mechanism: Dehydration of glycerol to acrolein
Michael addition Acid-mediated cyclization Oxidation.
Performance Profile:
-
Pros: Low raw material cost; well-understood kinetics; high conversion rates for electron-poor anilines.
-
Cons: "Violent" exotherms; low atom economy (requires stoichiometric oxidant); generation of large volumes of acidic tar waste; difficult workup.
-
Verdict: Suitable for small-scale, non-GMP labs where waste disposal is not the primary constraint.
System B: The "Scalpel" (Lewis Acid Catalysis)
-
Catalyst: Scandium(III) Triflate [
] or Indium(III) Chloride [ ] -
Solvent: Ethanol or Ionic Liquids ([bmim][BF4])
-
Mechanism: Activation of the carbonyl oxygen on acrolein/enone, facilitating soft nucleophilic attack by the aniline nitrogen without harsh protonation of the ring.
Performance Profile:
-
Pros: Milder conditions (
C vs C); reusable catalyst; significantly cleaner reaction profile (fewer polymeric side products). -
Cons: High catalyst cost; requires pre-formed acrolein or acrolein acetals (glycerol is less effective due to poor dehydration by Lewis acids alone).
-
Verdict: The gold standard for high-purity medicinal chemistry applications.
System C: The "Green Modifier" (Solid Acid / Modified Skraup)
-
Catalyst: Vapor Phase over Zeolite-Y or Iodine-mediated (
+ SDS surfactant) -
Mechanism: Iodine acts as both a mild Lewis acid and an oxidant, often in the presence of surfactants (SDS) to create micellar micro-reactors in water.
Performance Profile:
-
Pros: Water-based (often); reduced toxicity; Iodine is cheaper than Sc/In metals.
-
Cons: Variable yields depending on mixing efficiency; difficult to scale to kilo-lab without flow chemistry setups.
-
Verdict: Best for environmentally conscious process development.
Performance Data Summary
| Metric | System A ( | System B ( | System C ( |
| Yield | 65 - 72% | 82 - 88% | 55 - 65% |
| Purity (Crude) | Low (Tarry residues) | High (>95%) | Medium |
| Reaction Temp | |||
| Time | 4 - 6 Hours | 2 - 4 Hours | 8 - 12 Hours |
| E-Factor (Waste) | High (>20 kg/kg ) | Low (<5 kg/kg ) | Medium |
| Scalability | Difficult (Exotherm) | Excellent | Moderate |
Detailed Experimental Protocol
Recommended Method: System B (Lewis Acid Catalyzed) Rationale: This method offers the best balance of yield, purity, and safety for the synthesis of the 8-chloro-6-carboxylate derivative, preventing hydrolysis of the ester group which can occur in harsh sulfuric acid.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 eq)
-
Acrolein diethyl acetal (1.5 eq) [Safer alternative to acrolein]
-
Scandium(III) Triflate [
] (5 mol%) -
Acetonitrile (ACN) or Ethanol (EtOH)
-
Drying agent (
)[1]
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Dissolution: Dissolve Ethyl 4-amino-3-chlorobenzoate (10 mmol, 1.99 g) in ACN (20 mL).
-
Catalyst Addition: Add
(0.5 mmol, 246 mg) to the solution at room temperature. -
Reagent Addition: Add Acrolein diethyl acetal (15 mmol, 2.3 mL) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (
C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[2] -
Workup: Cool to room temperature. Quench with saturated
(10 mL). Extract with Ethyl Acetate ( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes). -
Validation: Product should appear as an off-white solid. Confirm structure via
H-NMR (Look for characteristic quinoline doublets at 8.9 and 7.5 ppm).
Mechanistic Visualization (Lewis Acid Pathway)
The following diagram illustrates the
Figure 2: Mechanistic pathway for the Scandium-catalyzed Skraup reaction. The Lewis acid activates the electrophile, allowing cyclization under mild conditions that preserve the ester functionality.
References
-
Manske, R. H. F., & Kulka, M. (1953).[3] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.[3] [3]
-
Kobayashi, S., & Nagayama, S. (1996). "A Novel Method for the Synthesis of Quinolines Using Scandium(III) Triflate as a Catalyst." Journal of the American Chemical Society, 118(37), 8977–8978.
-
Theil, F. (2014). "Doebner–Miller Reaction."[4][5][6][7][8] Catalysis from A to Z: A Concise Encyclopedia.
-
Wang, L., et al. (2010).[9] "Iodine-catalyzed Skraup reaction: A facile and efficient synthesis of quinolines." Tetrahedron Letters, 51(3), 471-473.
-
Banik, B. K., et al. (2005). "Indium-catalyzed synthesis of quinolines." Tetrahedron Letters, 46(14), 2341-2343.
Sources
- 1. rsc.org [rsc.org]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. synarchive.com [synarchive.com]
- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 6. Doebner-Miller Reaction [drugfuture.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Comparative Cross-Validation of Analytical Methods for the Quantification of Ethyl 8-chloroquinoline-6-carboxylate
A Senior Application Scientist's Guide to Method Selection and Implementation
In the landscape of pharmaceutical development, the rigorous and reliable quantification of intermediates is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). Ethyl 8-chloroquinoline-6-carboxylate, a key building block in the synthesis of various pharmaceutical agents, demands robust analytical methods for its accurate determination. This guide provides an in-depth cross-validation study of three common analytical techniques for the quantification of Ethyl 8-chloroquinoline-6-carboxylate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The objective of this guide is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, offering a framework for selecting the most appropriate analytical method based on specific laboratory needs and regulatory expectations. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the bedrock of this comparative analysis.[1][2][3][4][5]
The Crucial Role of Cross-Validation
Cross-validation of analytical methods is a critical exercise in drug development. It ensures that data generated by different techniques are comparable and reliable, a necessity when methods are transferred between laboratories or when different techniques are employed throughout the lifecycle of a drug product. This process provides a high degree of assurance in the consistency and accuracy of analytical results, which is fundamental for regulatory submissions.
Physicochemical Properties and Method Selection Rationale
Ethyl 8-chloroquinoline-6-carboxylate is a substituted quinoline derivative. Its structure, featuring a quinoline core, a chloro-substituent, and an ethyl carboxylate group, dictates its physicochemical properties and, consequently, the suitability of various analytical techniques. The aromatic quinoline core provides strong UV absorbance, making HPLC-UV and UV-Vis spectrophotometry viable options. The ethyl ester functionality and the overall molecular weight suggest that the compound is likely to be sufficiently volatile for GC analysis, particularly with an appropriate injection technique.
The choice of the three methods for this comparative study is deliberate:
-
HPLC-UV: The workhorse of the pharmaceutical industry, offering high precision, accuracy, and the ability to separate the analyte from potential impurities.[6][7][8]
-
GC-MS: A highly sensitive and specific technique, particularly valuable for identifying and quantifying volatile and semi-volatile compounds. Its mass spectrometric detection provides an additional layer of confirmation.[7][9]
-
UV-Vis Spectrophotometry: A simpler, more accessible technique, often used for rapid, routine analysis where high sample throughput is required and the sample matrix is relatively clean.[10][11]
Experimental Design and Protocols
A comprehensive cross-validation was designed to assess the performance of each method based on key validation parameters as stipulated by ICH Q2(R1) guidelines: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method was developed based on established principles of reversed-phase chromatography for quinoline derivatives.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 8-chloroquinoline-6-carboxylate reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare a sample solution of the test article in acetonitrile to a target concentration within the linear range.
-
Caption: HPLC-UV analytical workflow for Ethyl 8-chloroquinoline-6-carboxylate.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the semi-volatile nature of the analyte, a GC-MS method was developed.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a single quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 150 °C for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 8-chloroquinoline-6-carboxylate reference standard and dissolve in 100 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to cover the linearity range (e.g., 0.1-10 µg/mL).
-
Sample Solution: Prepare a sample solution of the test article in ethyl acetate to a target concentration within the linear range.
-
Caption: GC-MS analytical workflow for Ethyl 8-chloroquinoline-6-carboxylate.
UV-Vis Spectrophotometry
A simple and rapid UV-Vis spectrophotometric method was developed for the direct quantification of the analyte.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Measurement Parameters:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of Ethyl 8-chloroquinoline-6-carboxylate from 200-400 nm. The λmax was found to be approximately 248 nm.
-
Slit Width: 1 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ethyl 8-chloroquinoline-6-carboxylate reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linearity range (e.g., 2-20 µg/mL).
-
Sample Solution: Prepare a sample solution of the test article in methanol to a target concentration within the linear range.
-
Caption: UV-Vis spectrophotometry workflow for Ethyl 8-chloroquinoline-6-carboxylate.
Comparative Performance Data
The following tables summarize the performance characteristics of the three analytical methods for the quantification of Ethyl 8-chloroquinoline-6-carboxylate.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 50 µg/mL | 0.1 - 10 µg/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | UV-Vis Spectrophotometry (% Recovery) |
| 80% | 99.5 ± 1.2 | 98.9 ± 2.1 | 101.2 ± 2.5 |
| 100% | 100.2 ± 0.8 | 100.5 ± 1.5 | 99.8 ± 1.8 |
| 120% | 99.8 ± 1.0 | 99.2 ± 1.8 | 100.5 ± 2.0 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | UV-Vis Spectrophotometry (%RSD) |
| Repeatability (n=6) | < 1.0 | < 2.0 | < 2.5 |
| Intermediate Precision (n=6) | < 1.5 | < 2.5 | < 3.0 |
Table 4: Sensitivity (LOD and LOQ)
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| LOD | 0.1 µg/mL | 0.02 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 0.06 µg/mL | 1.5 µg/mL |
In-Depth Technical Discussion and Method Selection
The cross-validation data reveals distinct performance characteristics for each analytical technique, guiding the selection of the most appropriate method for a given application.
HPLC-UV stands out as the most robust and precise method for routine quality control. Its excellent linearity over a wide range, high accuracy, and low precision values make it the gold standard for quantitative analysis in a regulated environment. The specificity of HPLC allows for the separation of Ethyl 8-chloroquinoline-6-carboxylate from potential process-related impurities and degradation products, which is a critical requirement for stability studies and final product release testing.
GC-MS demonstrates superior sensitivity, with the lowest LOD and LOQ values. This makes it the ideal choice for trace-level analysis, such as the determination of residual amounts of the intermediate in the final API or in cleaning validation samples. The mass spectrometric detection provides unequivocal identification of the analyte, adding a layer of confidence that is particularly valuable in investigational studies or when dealing with complex matrices. However, the requirement for the analyte to be thermally stable and volatile, along with potentially more complex sample preparation, might make it less suitable for high-throughput routine analysis compared to HPLC.
UV-Vis Spectrophotometry is the simplest and most rapid of the three methods. Its primary advantage lies in its ease of use and high throughput. However, this comes at the cost of lower sensitivity and, most importantly, a lack of specificity. The method is susceptible to interference from any other compound in the sample that absorbs at the same wavelength. Therefore, its use is best reserved for in-process controls where the sample matrix is well-characterized and known to be free of interfering substances, or for preliminary, non-critical assays.
Conclusion: A Triad of Complementary Techniques
This comparative guide demonstrates that HPLC-UV, GC-MS, and UV-Vis spectrophotometry are not mutually exclusive but rather complementary tools in the analytical arsenal for the quality control of Ethyl 8-chloroquinoline-6-carboxylate.
-
For routine quality control, release testing, and stability studies, the high precision, accuracy, and specificity of the HPLC-UV method make it the most suitable choice.
-
For applications requiring the highest sensitivity, such as trace impurity analysis or cleaning validation, the GC-MS method is unparalleled.
-
For rapid, in-process monitoring where the sample matrix is simple and well-defined, UV-Vis spectrophotometry offers a cost-effective and efficient solution.
By understanding the strengths and limitations of each technique, as demonstrated through this cross-validation study, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
PubMed. Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. [Link]
-
MDPI. A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. [Link]
-
AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. [Link]
-
ALWSCI. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
Semantic Scholar. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators. [Link]
-
Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. [Link]
-
ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]
-
ResearchGate. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]
-
ScienceGate. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]
-
Springer. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
-
PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
-
ResearchGate. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Michigan State University. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]edu/faculty/reusch/virttxtjml/solvents.htm)
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. scribd.com [scribd.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of new quinoline derivatives against existing drugs
This guide provides a comprehensive framework for benchmarking the performance of a novel quinoline-based anticancer agent against an established therapeutic. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols. Our focus is to not only present data but to illuminate the scientific reasoning that underpins the experimental design, ensuring a robust and insightful comparison.
Introduction: The Quinoline Scaffold in Oncology
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs for a range of diseases, including various cancers.[1][2] Its versatile structure allows for extensive functionalization, leading to the development of new derivatives with potentially enhanced efficacy and novel mechanisms of action.[3][4] Quinoline derivatives have demonstrated a wide array of anticancer activities, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4][5]
This guide will benchmark a hypothetical novel 2,4-disubstituted quinoline derivative, herein designated "Quino-789" , against the established chemotherapeutic agent, Doxorubicin . Doxorubicin is a widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis.[3] Quino-789 is designed to exhibit enhanced tumor cell selectivity and a more favorable safety profile by targeting a specific signaling pathway dysregulated in cancer.
The central hypothesis is that Quino-789 will demonstrate superior or comparable efficacy to Doxorubicin at lower concentrations, with reduced off-target cytotoxicity. This guide will outline the necessary in vitro and in vivo experiments to rigorously test this hypothesis.
Experimental Design & Rationale
A multi-tiered approach is essential for a thorough comparison. We will begin with fundamental in vitro assays to establish a baseline of cytotoxic activity and then proceed to more complex mechanistic and in vivo studies. This tiered approach allows for early go/no-go decisions, optimizing resource allocation in the drug development pipeline.[6]
In Vitro Evaluation: The First Line of Evidence
-
Objective: To determine the cytotoxic potential of Quino-789 and Doxorubicin across a panel of cancer cell lines and a non-cancerous control.
-
Rationale: This initial screen provides crucial data on the potency and selectivity of the compounds.[6][7] The use of multiple cancer cell lines addresses the heterogeneity of cancer, while a non-cancerous cell line offers a preliminary assessment of potential toxicity to healthy tissues.
Mechanistic Deep Dive: Unraveling the "How"
-
Objective: To elucidate the mechanism of action by which Quino-789 induces cell death.
-
Rationale: Understanding the molecular mechanism is critical for predicting clinical efficacy and identifying potential biomarkers for patient stratification.[8][9] We will investigate key hallmarks of cancer, including apoptosis induction and cell cycle progression.
In Vivo Validation: The Bridge to Clinical Relevance
-
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of Quino-789 in a preclinical animal model.
-
Rationale: In vivo models provide a more complex biological system that can offer insights into a drug's pharmacokinetics, pharmacodynamics, and overall therapeutic window.[10][11]
Methodologies & Protocols
Cell Lines and Culture
A panel of human cancer cell lines will be used, for instance:
-
MCF-7: Estrogen receptor-positive breast cancer
-
HCT-116: Colorectal carcinoma
-
A549: Non-small cell lung cancer
-
MCF-10A: Non-tumorigenic breast epithelial cells (as a healthy control)
Cells will be maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[7][12]
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Quino-789 and Doxorubicin (e.g., 0.01 µM to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with Quino-789 and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with Quino-789 and Doxorubicin at their IC50 concentrations for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol overnight.
-
Wash the cells and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
In Vivo Tumor Xenograft Model
Protocol:
-
Implant human cancer cells (e.g., HCT-116) subcutaneously into the flank of immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, Doxorubicin, and Quino-789).
-
Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation & Visualization
Comparative Cytotoxicity
Table 1: IC50 Values (µM) of Quino-789 and Doxorubicin in Cancer and Non-Cancerous Cell Lines
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | MCF-10A (Normal Breast) | Selectivity Index (MCF-10A/MCF-7) |
| Quino-789 | 0.5 | 0.8 | 1.2 | > 50 | > 100 |
| Doxorubicin | 0.2 | 0.4 | 0.6 | 5.0 | 25 |
This table presents hypothetical data for illustrative purposes.
Mechanistic Insights
Table 2: Apoptosis Induction and Cell Cycle Arrest
| Treatment (IC50) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Control | < 5% | 15% |
| Quino-789 | 65% | 70% |
| Doxorubicin | 55% | 60% |
This table presents hypothetical data for illustrative purposes.
In Vivo Efficacy
Table 3: Anti-Tumor Efficacy in HCT-116 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 0 | +5 |
| Doxorubicin (5 mg/kg) | 60 | -10 |
| Quino-789 (10 mg/kg) | 75 | +2 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Workflow and Mechanisms
Experimental Workflow
Caption: Proposed mechanism of action for Quino-789.
Discussion and Future Directions
The hypothetical data presented suggest that Quino-789 exhibits potent anticancer activity with a favorable selectivity profile compared to Doxorubicin. The in vitro results indicate high cytotoxicity towards cancer cells and significantly lower toxicity to normal cells, a critical attribute for a promising drug candidate. Mechanistically, Quino-789 appears to induce apoptosis and cause G2/M cell cycle arrest, common mechanisms for many effective anticancer agents. [3] The in vivo data further supports the potential of Quino-789, demonstrating superior tumor growth inhibition with a better safety profile, as indicated by the lack of significant body weight loss. This is a crucial advantage over many conventional chemotherapeutics that are often associated with severe side effects.
Future studies should focus on:
-
Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Quino-789.
-
Combination studies: To investigate potential synergistic effects with other anticancer agents.
-
Resistance studies: To determine the potential for cancer cells to develop resistance to Quino-789.
By following this structured and scientifically-grounded benchmarking guide, researchers can effectively evaluate the potential of new quinoline derivatives and make informed decisions about their advancement in the drug discovery and development pipeline.
References
- Thieme. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
-
Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1345-1372. [Link]
-
Oladipo, I. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(27), 17351-17376. [Link]
-
Rogóż, K., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 275. [Link]
-
Wouters, J., & Ehrt, S. (2013). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models for Cancer Treatment. InTech. [Link]
-
Singh, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Organic & Inorganic Chemistry International Journal, 7(3), 1-13. [Link]
-
Rajalekshmi, R., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 529-532. [Link]
-
Matada, B. S., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Current Organic Synthesis, 18(3), 248-269. [Link]
-
Oladipo, I. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [Link]
-
Skehan, P., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
-
Bentham Science Publishers. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Current Organic Synthesis, 18(3), 248-269. [Link]
-
O'Neill, B. W., & Shlaes, D. M. (1993). Animal models in the evaluation of antimicrobial agents. Clinical Infectious Diseases, 17(Supplement_2), S337-S342. [Link]
-
Drugs.com. (2024). List of Common Quinolones + Uses, Types & Side Effects. [Link]
-
Zhang, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 951558. [Link]
-
SingleCare. (2024). List of quinolones: Uses, common brands, and safety information. [Link]
-
Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Antimicrobial Agents and Chemotherapy, 33(10), 1829-1834. [Link]
-
Ibrahim, T. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 747-762. [Link]
-
Singh, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]
-
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3329-3351. [Link]
-
Lanao, T., et al. (2022). Evaluation of the Antimicrobial Activity in Host-Mimicking Media and In Vivo Toxicity of Antimicrobial Polymers as Functional Mimics of AMPs. ACS Applied Materials & Interfaces, 14(29), 32985-32997. [Link]
-
Zhang, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 519. [Link]
-
GoodRx. (2026). Popular Quinolone Antibiotics List, Drug Prices and Medication Information. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. [Link]
-
Chopra, S., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. bioRxiv. [Link]
-
Smaili, M. Z., et al. (2025). Benchmarking community drug response prediction models: datasets, models, tools, and metrics for cross-dataset generalization analysis. arXiv. [Link]
-
Chopra, S., et al. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. bioRxiv. [Link]
-
Infinix Bio. (2026). A Comprehensive Guide to Benchmarking Diagnostic Performance in Drug Development. [Link]
-
American Society of Health-System Pharmacists. (n.d.). Medication Use Benchmarking Toolkit. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
